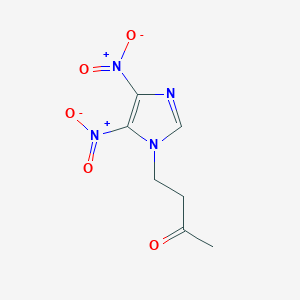
Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate is a chemical compound with the molecular formula C14H15NO3 . It is a solid at room temperature and is typically stored in a dry environment .
Molecular Structure Analysis
The molecular structure of Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate is characterized by a quinoline core, which is a nitrogen-based heterocyclic aromatic compound . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo various chemical reactions. For instance, 4-hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles .
Applications De Recherche Scientifique
Antioxidant Applications
Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate, due to its structural similarity to known antioxidants such as ethoxyquin, may have potential applications in preserving the quality of various products, particularly in the food industry. Ethoxyquin, for example, is utilized to prevent the oxidation of fats and oils in animal feeds, ensuring the retention of nutritional value and preventing rancidity. This antioxidant property could be extrapolated to ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate, suggesting its use in similar contexts to protect against oxidation (de Koning, 2002).
Medicinal Chemistry and Drug Development
The scaffold of 8-hydroxyquinoline, to which ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate is related, has garnered attention in medicinal chemistry for its diverse biological activities. These activities include potential therapeutic applications in cancer, HIV, and neurodegenerative disorders due to its metal chelation properties. The ability to modify the 8-hydroxyquinoline scaffold has led to the development of a broad spectrum of drug molecules, indicating that ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate could serve as a precursor or lead compound in the synthesis of new drugs targeting a wide array of diseases (Gupta, Luxami, & Paul, 2021).
Analytical and Biochemical Research
In the realm of analytical chemistry, quinoline derivatives are often used as fluorescent markers or probes due to their photophysical properties. The unique chemical structure of ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate may offer advantages in fluorescence-based assays, sensors, and imaging techniques, facilitating the study of biological processes, environmental monitoring, and chemical analysis. This application is supported by the broader use of hydroxyquinoline derivatives in detecting metal ions and their role in studying oxidative stress and antioxidant capacity in biological systems (Munteanu & Apetrei, 2021).
Organic Electronics and Photonics
Quinoline derivatives have also found applications in organic electronics and photonics, including organic light-emitting diodes (OLEDs). The electronic properties of these compounds, such as charge transport and photoluminescence, make them suitable for use in the development of OLED materials. Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate could potentially be utilized in the design and synthesis of novel organic semiconductors, contributing to advancements in the field of flexible displays, lighting, and photovoltaic devices (Squeo & Pasini, 2020).
Safety And Hazards
The safety information available indicates that Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
Propriétés
IUPAC Name |
ethyl 7,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)11-7-15-12-9(3)8(2)5-6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUFVSIWKSCSMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351571 |
Source


|
| Record name | ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate | |
CAS RN |
53164-33-3 |
Source


|
| Record name | ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)
![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)







![1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B187652.png)
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)

![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)
![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)